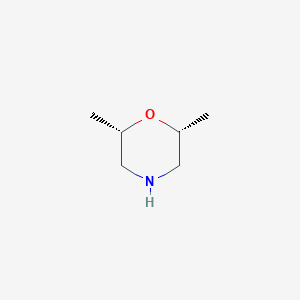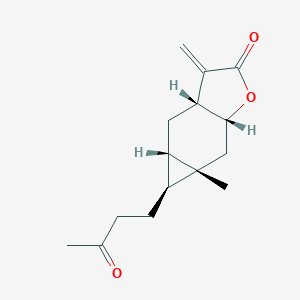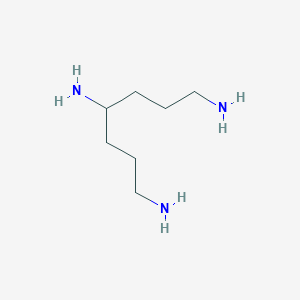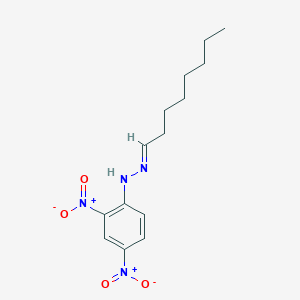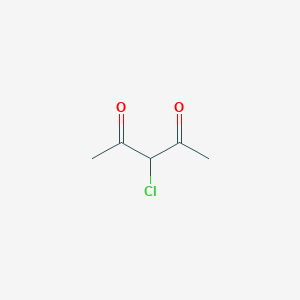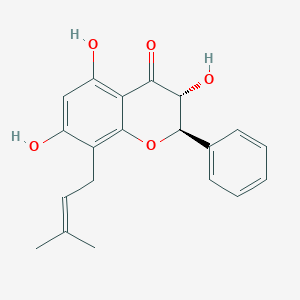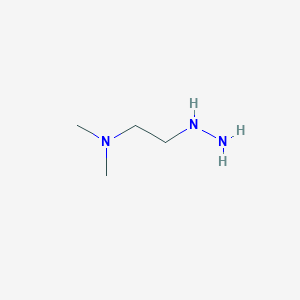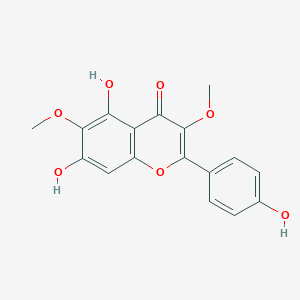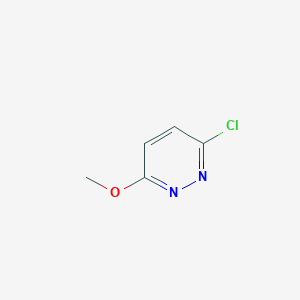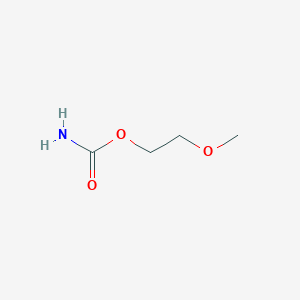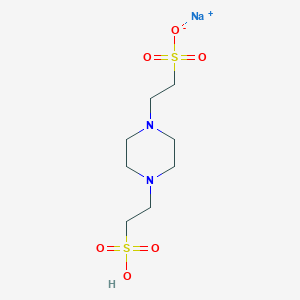![molecular formula C17H19NO B157631 4-[1,1'-Biphenyl]-4-YL-4-piperidinol CAS No. 137884-47-0](/img/structure/B157631.png)
4-[1,1'-Biphenyl]-4-YL-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl-based compounds are clinically important for the treatments of hypertension and inflammatory, while many more are under development for pharmaceutical uses . A compound called N4,N4,N4′,N4′-Tetra[(1,1′-biphenyl)-4-yl]-(1,1′-biphenyl)-4,4′-diamine, also known as BPBPA, is a Hole Transport, Electron Blocking Layer (HTL / EBL) material. BPBPA is popularly used in optoelectronic devices, such as high efficiency and long lifetime light-emitting diode devices (organic LEDs, OLEDs) .
Molecular Structure Analysis
The molecular structure of biphenyl compounds can be analyzed using various techniques. For instance, the structure of biphenyl is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C. It forms colorless crystals and is insoluble in water, but soluble in typical organic solvents .Wissenschaftliche Forschungsanwendungen
Covalent Organic Frameworks (COFs)
“4-[1,1’-Biphenyl]-4-YL-4-piperidinol” could be used as a building block in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized by their inherent porosity originating from their well-ordered nanopores, which are designable, tunable, and modifiable through pore engineering .
Synthesis of Biphenyl Derivatives
This compound could be used in the scalable synthesis and reactions of biphenyl derivatives . Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
Biological and Medicinal Applications
Biphenyl derivatives, which could be synthesized using “4-[1,1’-Biphenyl]-4-YL-4-piperidinol”, have a wide range of biological and medicinal applications . For example, they are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .
Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are used to produce fluorescent layers in Organic Light-Emitting Diodes (OLEDs) . These OLEDs are used in a variety of electronic devices, including television screens, computer monitors, and portable systems such as smartphones and handheld game consoles .
Liquid Crystals
Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities. They are used as building blocks for basic liquid crystals .
Synthesis of Tripodal Salicylaldehyde
“4-[1,1’-Biphenyl]-4-YL-4-piperidinol” could be used in the preparation of 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1’-biphenyl]-3-carbaldehyde) , a direct precursor for the tripodal salicylaldehyde with a triphenylamine core .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-phenylphenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18-19H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUFEAYWUYVNKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633520 |
Source


|
| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1,1'-Biphenyl]-4-YL-4-piperidinol | |
CAS RN |
137884-47-0 |
Source


|
| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


